molecular formula C10H10F2O3 B1412905 Methyl 2,4-difluoro-5-methoxyphenylacetate CAS No. 1806306-22-8

Methyl 2,4-difluoro-5-methoxyphenylacetate

Cat. No. B1412905
CAS RN: 1806306-22-8
M. Wt: 216.18 g/mol
InChI Key: IMCGQHXJGFGNIP-UHFFFAOYSA-N
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Description

Methyl 2,4-difluoro-5-methoxyphenylacetate (MDFMPA) is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a versatile reagent used for the synthesis of various compounds and its chemical properties make it useful for a wide range of applications in the laboratory.

Scientific Research Applications

Methyl 2,4-difluoro-5-methoxyphenylacetate is a versatile reagent used in a variety of scientific research applications. It is used as a reagent in the synthesis of peptides, peptidomimetics, and other organic molecules. It has also been used as a reagent in the synthesis of various drugs, including antibiotics, antifungals, and antivirals. In addition, Methyl 2,4-difluoro-5-methoxyphenylacetate has been used as a reagent in the synthesis of various polymers, including polyamides and polyurethanes.

Mechanism of Action

Methyl 2,4-difluoro-5-methoxyphenylacetate is an ester, meaning that it is composed of an oxygen atom connected to two carbon atoms. The ester is capable of forming hydrogen bonds with other molecules, allowing it to act as a catalyst in a variety of reactions. In addition, Methyl 2,4-difluoro-5-methoxyphenylacetate can act as a nucleophile, allowing it to react with other molecules to form new compounds.
Biochemical and Physiological Effects
Methyl 2,4-difluoro-5-methoxyphenylacetate has been studied for its potential biochemical and physiological effects. Studies have shown that Methyl 2,4-difluoro-5-methoxyphenylacetate is capable of inhibiting the activity of certain enzymes, such as proteases and phosphatases, which are involved in the regulation of cellular processes. In addition, Methyl 2,4-difluoro-5-methoxyphenylacetate has been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

Methyl 2,4-difluoro-5-methoxyphenylacetate is a versatile reagent that can be used in a variety of laboratory experiments. Its ability to form hydrogen bonds and to act as a nucleophile make it useful for a wide range of synthetic reactions. However, Methyl 2,4-difluoro-5-methoxyphenylacetate is also limited in its applications due to its relatively low solubility in water and its tendency to react with other molecules.

Future Directions

Methyl 2,4-difluoro-5-methoxyphenylacetate has a wide range of potential applications in the fields of chemistry and biochemistry, and there are many future directions for research. One potential area of research is the development of new methods for synthesizing Methyl 2,4-difluoro-5-methoxyphenylacetate. In addition, further research is needed to explore the biochemical and physiological effects of Methyl 2,4-difluoro-5-methoxyphenylacetate and to develop new applications for Methyl 2,4-difluoro-5-methoxyphenylacetate in the laboratory. Finally, research is needed to explore the potential of Methyl 2,4-difluoro-5-methoxyphenylacetate as a drug delivery system and as a reagent for the synthesis of polymers.

properties

IUPAC Name

methyl 2-(2,4-difluoro-5-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-14-9-3-6(4-10(13)15-2)7(11)5-8(9)12/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCGQHXJGFGNIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-difluoro-5-methoxyphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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